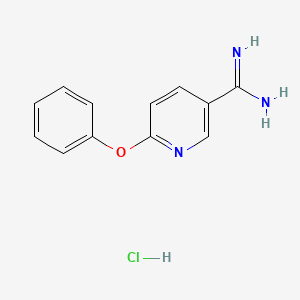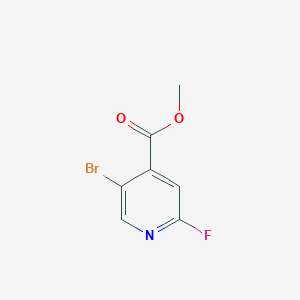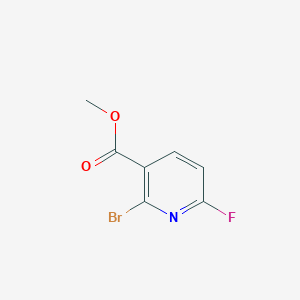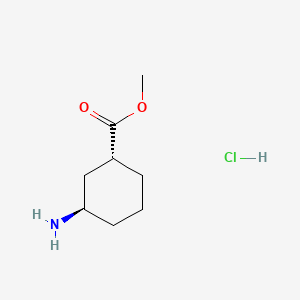
6-Phenoxypyridine-3-carboximidamide hydrochloride
Vue d'ensemble
Description
6-Phenoxypyridine-3-carboximidamide hydrochloride is a chemical compound with the CAS Number: 1221725-77-4 . It has a molecular weight of 249.7 and its IUPAC name is 6-phenoxy-3-pyridinecarboximidamide hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 6-Phenoxypyridine-3-carboximidamide hydrochloride is 1S/C12H11N3O.ClH/c13-12(14)9-6-7-11(15-8-9)16-10-4-2-1-3-5-10;/h1-8H, (H3,13,14);1H . This code provides a specific textual representation of the compound’s molecular structure.Applications De Recherche Scientifique
Copper Recovery
Research by Wojciechowska et al. (2017) in "Separation and Purification Technology" explores the use of N′-alkyloxypyridine-2-, -3- and -4-carboximidamides for extracting copper(II) from chloride solutions. This study highlights the potential of these compounds in recovering copper, offering insights into their complexation mechanism and extraction efficiency (Wojciechowska et al., 2017).
Cyclopalladation Studies
The "Journal of Organometallic Chemistry" published a study by Geest, O'Keefe, and Steel (1999), examining the cyclopalladation of 2-phenoxypyridine and related compounds. This research contributes to the understanding of the formation of metallocycles and their derivatives, which can be crucial in organometallic chemistry (Geest et al., 1999).
Herbicidal Activities
Fujikawa et al. (1970) in "Agricultural and Biological Chemistry" investigated the herbicidal activities of phenoxypyridines. Their findings indicate that certain phenoxypyridines, particularly 2-phenoxypyridines, show high potential as effective herbicides (Fujikawa et al., 1970).
Chromium(VI) Reduction
A 2020 study in "Separation and Purification Technology" by Wójcik et al. demonstrates the use of N,N-dihexyl-N′-hydroxypyridine-2-carboximidamide in reducing carcinogenic chromium(VI) in aqueous solutions. This research is significant for environmental chemistry, particularly for the removal of toxic chromium compounds from water (Wójcik et al., 2020).
Zinc(II) Extraction
Research by Wojciechowska, Wieszczycka, and Wojciechowska (2017) on hydrophobic N′-alkyloxypyridine carboximidamides as zinc(II) extractants from acidic chloride solutions offers valuable insights into the extraction process and factors affecting it. This study is crucial for understanding the efficient extraction of zinc(II), a vital industrial metal (Wojciechowska et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
6-phenoxypyridine-3-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O.ClH/c13-12(14)9-6-7-11(15-8-9)16-10-4-2-1-3-5-10;/h1-8H,(H3,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPLVMWVKJOYCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=C2)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenoxypyridine-3-carboximidamide hydrochloride | |
CAS RN |
1221725-77-4 | |
| Record name | 3-Pyridinecarboximidamide, 6-phenoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221725-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethane)sulfonyloxy]phenyl}acetate](/img/structure/B1420788.png)